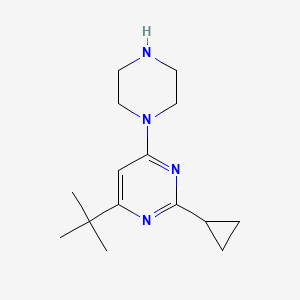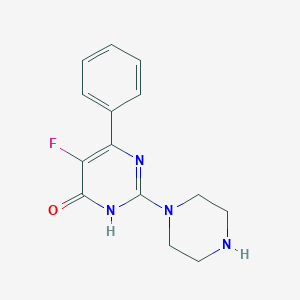![molecular formula C18H21F2N5O2 B6449170 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549026-83-5](/img/structure/B6449170.png)
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21F2N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is 377.16633125 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
This compound has shown promise in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation. Researchers are investigating its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer. Preclinical studies suggest that it interferes with tumor growth pathways, making it an exciting candidate for further investigation .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating immune responses. It may suppress pro-inflammatory cytokines and reduce tissue damage caused by chronic inflammation. Researchers are exploring its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
Antiviral Activity
In vitro studies indicate that this compound inhibits viral replication by interfering with viral enzymes. It has shown activity against certain RNA viruses, including influenza and hepatitis C. Scientists are keen on understanding its mechanism of action and evaluating its potential as an antiviral drug .
Neuroprotective Potential
The compound’s structure suggests it could protect neurons from oxidative stress and excitotoxicity. Researchers are investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early studies show promise, but more research is needed to establish its efficacy .
Cardiovascular Applications
Preliminary data suggests that this compound may have vasodilatory effects, potentially benefiting cardiovascular health. Researchers are studying its impact on blood pressure regulation, endothelial function, and atherosclerosis. Clinical trials are ongoing .
Metabolic Disorders
The compound’s interaction with metabolic pathways has caught the attention of researchers. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Investigations are underway to explore its role in diabetes and obesity management .
Antibacterial Properties
In vitro studies indicate that this compound exhibits antibacterial activity against certain Gram-positive bacteria. Researchers are exploring its potential as a novel antibiotic agent. However, clinical trials are necessary to validate its efficacy and safety .
Synthetic Chemistry
Beyond its biological applications, this compound serves as a valuable building block in synthetic chemistry. Medicinal chemists use it to create derivatives with enhanced properties or selectivity. Its versatility makes it a sought-after intermediate in drug discovery .
Propriétés
IUPAC Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2/c1-10(2)15-14(20)16(26)23-18(22-15)25-8-6-24(7-9-25)17(27)13-5-4-12(19)11(3)21-13/h4-5,10H,6-9H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZUMURNPPRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B6449091.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449099.png)
![8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449104.png)
![5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449109.png)
![5-fluoro-2-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449111.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449119.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449125.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449136.png)
![5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449149.png)

![5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449161.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449164.png)
![5-fluoro-2-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449168.png)
